![molecular formula C32H38O4 B3068418 2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 474974-24-8](/img/structure/B3068418.png)
2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
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Overview
Description
“2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a chemical compound with the molecular formula C20H30O4 . It is also known by other names such as 2,5-bis(hexyloxy)terephthalaldehyde and 2,5-bis-hexyloxy-benzene-1,4-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is characterized by a molecular weight of 334.450 Da and a monoisotopic mass of 334.214417 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” include a melting point of 67-68 °C, a predicted boiling point of 525.5±45.0 °C, and a predicted density of 0.994±0.06 g/cm3 .Scientific Research Applications
Liquid Crystals and Display Technologies
Liquid crystals are essential components in displays, including LCDs (liquid crystal displays) and OLEDs (organic light-emitting diodes). The terphenyl-based compound’s rigid core and hexyloxy side chains contribute to its mesomorphic behavior. Researchers have explored its potential as a liquid crystal material due to its favorable optical properties, such as birefringence and response time. By modifying the substituents, it can be tailored for specific display applications .
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions to create functional assemblies. The terphenyl-based compound can form host-guest complexes with other molecules, such as cyclodextrins or crown ethers. Researchers explore its use in molecular recognition, self-assembly, and drug delivery systems.
Safety and Hazards
The safety data sheet for “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might interact with components of these devices.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of optoelectronic devices , indicating that this compound might interact with its targets to alter their electronic properties.
Result of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might have an impact on the electronic properties of these devices.
properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O4/c1-3-5-7-9-19-35-31-21-30(28-17-13-26(24-34)14-18-28)32(36-20-10-8-6-4-2)22-29(31)27-15-11-25(23-33)12-16-27/h11-18,21-24H,3-10,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAMUCDDXSYBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCC)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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